molecular formula C13H19NO4 B14226747 Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester CAS No. 756900-99-9

Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester

Cat. No.: B14226747
CAS No.: 756900-99-9
M. Wt: 253.29 g/mol
InChI Key: VRBKAALMFFZVDO-UHFFFAOYSA-N
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Description

Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester is a chemical compound with significant applications in various fields. It is known for its unique structure, which includes a carbamate group attached to a dihydroxyphenyl ethyl moiety. This compound is used in scientific research and industrial applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester typically involves the reaction of 2,3-dihydroxyphenylethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to prevent any side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and reduces the risk of human error.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of a base.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The dihydroxyphenyl group can interact with enzymes and receptors, leading to inhibition or activation of their functions. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, N- [2-(1-piperazinyl)ethyl]-, 1,1-dimethylethyl ester
  • Carbamic acid, N- [1-(3-azetidinyl)ethyl]-, 1,1-dimethylethyl ester

Uniqueness

Carbamic acid, [1-(2,3-dihydroxyphenyl)ethyl]-, 1,1-dimethylethyl ester is unique due to the presence of the dihydroxyphenyl group, which imparts specific chemical reactivity and biological activity. This makes it distinct from other carbamate esters that lack these functional groups.

Properties

CAS No.

756900-99-9

Molecular Formula

C13H19NO4

Molecular Weight

253.29 g/mol

IUPAC Name

tert-butyl N-[1-(2,3-dihydroxyphenyl)ethyl]carbamate

InChI

InChI=1S/C13H19NO4/c1-8(14-12(17)18-13(2,3)4)9-6-5-7-10(15)11(9)16/h5-8,15-16H,1-4H3,(H,14,17)

InChI Key

VRBKAALMFFZVDO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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